1-溴-2-苯基萘

描述

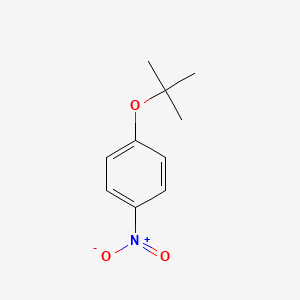

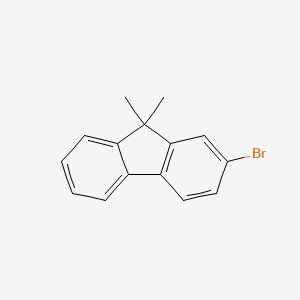

1-Bromo-2-phenylnaphthalene is a brominated naphthalene derivative with a phenyl group attached to the second carbon of the naphthalene ring. While the specific compound is not directly studied in the provided papers, related bromonaphthalenes and their derivatives are extensively explored, which can provide insights into the properties and reactivity of 1-Bromo-2-phenylnaphthalene.

Synthesis Analysis

The synthesis of bromonaphthalene derivatives is often achieved through reactions such as the Diels-Alder reaction, as seen in the synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene . Another method involves the borylation of C-H bonds in the presence of base, leading to the formation of 1,2-borazaronaphthalenes . These methods indicate that the synthesis of 1-Bromo-2-phenylnaphthalene could potentially be achieved through similar strategies, such as halogenation of naphthalene followed by a Friedel-Crafts alkylation to introduce the phenyl group.

Molecular Structure Analysis

The molecular structure of bromonaphthalene derivatives can be complex, as demonstrated by the study of the crystal structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, where the p-bromophenyl group is nearly coplanar with the oxadiazole ring . This suggests that in 1-Bromo-2-phenylnaphthalene, the bromine atom could influence the planarity of the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Bromonaphthalenes participate in various chemical reactions, such as the reaction with Fe2(CO)9 to form a π-complex with a trimethylenemethane-type ligand . The presence of a bromine atom in the naphthalene ring can facilitate further functionalization through nucleophilic substitution reactions, which could be applicable to 1-Bromo-2-phenylnaphthalene for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromonaphthalenes can be quite distinctive. For instance, 1-bromonaphthalene exhibits intense room temperature phosphorescence when induced by p-octylpolyethylene glycol phenylether in an aqueous beta-cyclodextrin solution . This property could be relevant to 1-Bromo-2-phenylnaphthalene, suggesting potential applications in analytical chemistry. Additionally, the presence of a bromine atom generally increases the molecular weight and alters the lipophilicity of the compound, which can influence its solubility and reactivity.

科学研究应用

有机半导体构建块

1-溴-2-苯基萘被用作创建有机半导体的构建块 . 有机半导体是由有机化合物制成的一种半导体,它们被用于各种应用,包括有机发光二极管(OLED)、有机光伏器件和有机场效应晶体管。

化学合成

由于其独特的结构和反应活性,这种化合物通常用于化学合成 . 它可以作为合成各种其他化合物的起始原料或中间体。

材料科学

在材料科学领域,1-溴-2-苯基萘可用于开发具有特定性能的新材料 . 例如,它可用于创建新的聚合物或复合材料。

色谱法

1-溴-2-苯基萘可能用作色谱法的测试化合物 . 色谱法是一种用于分离混合物的技术,这种测试化合物可以帮助研究人员了解不同物质与色谱介质的相互作用。

传感应用

1-溴-2-苯基萘有可能用于传感应用 . 例如,它可用于开发特定离子或分子的传感器。

安全和危害

作用机制

Target of Action

This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . .

Mode of Action

In the context of Suzuki-Miyaura coupling, it would act as an aryl halide, undergoing a palladium-catalyzed reaction with an organoboron compound to form a new carbon-carbon bond .

属性

IUPAC Name |

1-bromo-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKXTSUKPPHQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)